molecular formula C13H6ClF3O B3023685 3-Chloro-3',4,4'-trifluorobenzophenone CAS No. 951890-28-1

3-Chloro-3',4,4'-trifluorobenzophenone

Cat. No.: B3023685
CAS No.: 951890-28-1
M. Wt: 270.63 g/mol
InChI Key: XPVZQQYACOUZJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-3’,4,4’-trifluorobenzophenone involves several steps. One common method includes reacting a compound of formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at temperatures between 20°C and 60°C. The reaction temperature should not exceed 70°C. The resulting compound is then treated with p-toluenesulfonic acid in a polar solvent at temperatures ranging from 40°C to the reflux temperature of the solvent . Another method involves the use of m-Salicylic acid, potassium hydroxide, and 3,4-dichlorobenzotrifluoride under specific conditions to yield the desired product .

Chemical Reactions Analysis

3-Chloro-3’,4,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-3’,4,4’-trifluorobenzophenone is used in various scientific research applications, including:

Comparison with Similar Compounds

3-Chloro-3’,4,4’-trifluorobenzophenone can be compared with other benzophenone derivatives, such as:

  • 3-Chloro-4-fluorobenzophenone
  • 3,4-Difluorobenzophenone
  • 4-Chlorobenzotrifluoride

These compounds share similar structural features but differ in their specific chemical properties and reactivity, making 3-Chloro-3’,4,4’-trifluorobenzophenone unique in its applications and behavior .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-5-7(1-3-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVZQQYACOUZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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